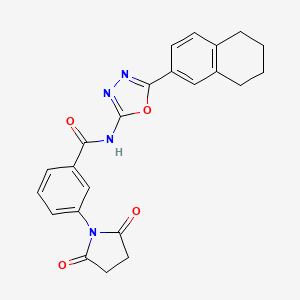

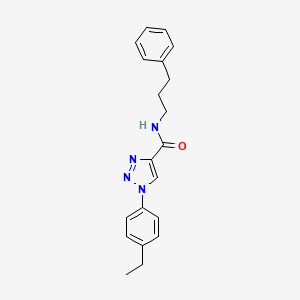

![molecular formula C11H13NO4 B3003141 Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS No. 187741-67-9](/img/structure/B3003141.png)

Ethyl 4-[(methoxycarbonyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(methoxycarbonyl)amino]benzoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including its role as an intermediate in pharmaceutical synthesis and as an anti-juvenile hormone agent in entomology.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with anti-juvenile hormone activity, was prepared through a series of chemical reactions that highlighted the importance of the 4-ethoxycarbonyl group on the benzene ring for its biological activity . Similarly, ethyl 4-(2-aryloxyhexyloxy)benzoates were synthesized and tested for their ability to induce metamorphosis in silkworm larvae, with the ethoxycarbonyl group being essential for activity . These studies demonstrate the significance of the ethoxycarbonyl moiety in the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved using X-ray diffraction, revealing a triclinic space group and strong hydrogen bonding forming dimeric rings . Theoretical calculations, including density functional theory and Hartree–Fock methods, were also performed to understand the energy minimization and molecular interactions within the crystal .

Chemical Reactions Analysis

The reactivity of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives has been explored in various studies. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involved reactions such as methylation, thiocyanation, hydrolysis, and ethylation, with the final product being confirmed by spectroscopic methods . Another study described the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, which could be further reacted with heterocyclic amines to produce various heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives have been characterized in several studies. For example, the spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provided insights into the vibrational spectra and molecular orbital energies, which are crucial for understanding the stability and reactivity of the compound . The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was also determined, revealing intramolecular and intermolecular hydrogen bonding that influences the compound's properties .

Aplicaciones Científicas De Investigación

1. Electro-Optical Applications

- Application Summary : Ethyl 4-amino benzoate has potential applications in electro-optics. It is used in the growth of bulk size crystals which are candidates for electro-optical applications .

- Methods of Application : The crystal was grown using an indigenously developed single zone transparent resistive furnace due to difficulties involved in its growth via a solution growth technique .

- Results or Outcomes : The grown crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated using Tauc’s plot. Furthermore, the laser damage threshold value was calculated using a Nd:YAG laser .

2. Nonlinear Optical Properties

- Application Summary : A novel azo compound derived from ethyl-4-amino benzoate has been synthesized and its nonlinear optical properties have been investigated .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-(methoxycarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKAZNAZWOASSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(methoxycarbonyl)amino]benzoate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)

![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)